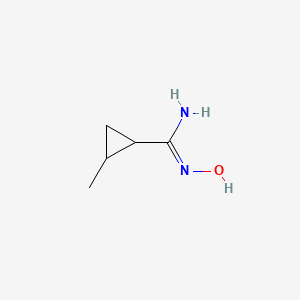

N'-hydroxy-2-methylcyclopropane-1-carboximidamide

Description

Propriétés

IUPAC Name |

N'-hydroxy-2-methylcyclopropane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-3-2-4(3)5(6)7-8/h3-4,8H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKKCWTWUNYJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC1/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methylcyclopropane-1-carboximidamide typically involves the reaction of 2-methylcyclopropanecarboxylic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

N’-hydroxy-2-methylcyclopropane-1-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

N’-hydroxy-2-methylcyclopropane-1-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of N’-hydroxy-2-methylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and carboximidamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides a rigid structure that can affect the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three related molecules from the literature:

Table 1: Structural and Functional Comparison

*Direct data unavailable; inferred from analogs.

Key Comparisons:

Cyclopropane vs. Benzene vs. Aliphatic Backbone The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity compared to the aromatic benzene ring in or the flexible aliphatic chain in N-hydroxyoctanamide . This strain may facilitate ring-opening reactions or participation in [2+1] cycloadditions.

Functional Group Variations

- The N'-hydroxyamidine group in the target compound and its benzene analog contrasts with the N-hydroxyamide in . The amidine group (NH–C=N–OH) is more basic and nucleophilic than the amide (CONHOH), which could influence interactions in biological systems or coordination chemistry.

- The dimethylamide group in lacks hydrogen-bonding capability, reducing polarity compared to the hydroxyamidine group.

Physical and Synthetic Properties The cyclopropene derivative exhibits a higher melting point (151°C), likely due to crystallinity from the planar cyclopropene and phenyl group. The target compound’s melting point is unreported but may be lower due to the non-planar cyclopropane and polar hydroxy group. The hydrochloride salt in suggests improved aqueous solubility, a trait the target compound may lack unless derivatized as a salt.

Synthetic Accessibility

- The 57% yield for via a carboxamide coupling highlights the feasibility of cyclopropane functionalization, though the target compound’s synthesis would require adapting amidine-forming reactions (e.g., condensation of nitriles with hydroxylamine).

Research Implications and Limitations

While the provided evidence offers foundational insights, critical gaps remain:

- Synthetic Protocols: No direct method for synthesizing the target compound is described. Optimizing amidine formation on strained cyclopropane systems may require specialized conditions (e.g., anhydrous, catalytic metal assistance).

- Biological or Industrial Relevance : The hydroxyamidine group’s bioactivity (e.g., nitric oxide synthase inhibition or metalloenzyme interaction) warrants exploration, as seen in related amidines .

- Safety and Stability : The GHS data for suggests standard handling protocols for N-hydroxyamides, but cyclopropane derivatives may pose unique hazards (e.g., explosive ring-opening).

Further studies should prioritize experimental characterization of the target compound’s physicochemical properties and reactivity, leveraging methodologies from and .

Activité Biologique

N'-hydroxy-2-methylcyclopropane-1-carboximidamide is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N'-hydroxy-2-methylcyclopropane-1-carboximidamide features a cyclopropane ring with a hydroxyl group and a carboximidamide functional group. These structural components contribute to its reactivity and interactions with biological molecules.

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The hydroxy group can form hydrogen bonds, enhancing binding affinity, while the rigid cyclopropane structure influences the compound's specificity in biological systems.

Biological Activity Overview

N'-hydroxy-2-methylcyclopropane-1-carboximidamide has been investigated for various biological activities:

- Antiviral Activity: Preliminary studies suggest potential efficacy against respiratory syncytial virus (RSV), indicating its role in inhibiting viral replication .

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 .

- Antidiabetic Effects: Research into similar compounds indicates possible mechanisms for glucose regulation, which could be extrapolated to N'-hydroxy-2-methylcyclopropane-1-carboximidamide .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibitory effects on RSV replication | |

| Anti-inflammatory | Modulation of cytokine production | |

| Antidiabetic | Potential regulation of glucose metabolism |

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of compounds similar to N'-hydroxy-2-methylcyclopropane-1-carboximidamide, researchers noted significant inhibition of RSV replication in vitro. The study utilized various concentrations of the compound, demonstrating a dose-dependent effect on viral load reduction. Further investigations are required to elucidate the precise mechanisms involved in this activity.

Case Study: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory potential of N'-hydroxy-2-methylcyclopropane-1-carboximidamide. In animal models, administration led to decreased levels of inflammatory cytokines following exposure to lipopolysaccharide (LPS). This suggests that the compound may play a role in modulating immune responses and could be beneficial in treating inflammatory diseases .

Comparison with Similar Compounds

N'-hydroxy-2-methylcyclopropane-1-carboximidamide can be compared with structurally related compounds to highlight its unique properties:

| Compound | Key Differences | Potential Applications |

|---|---|---|

| N-hydroxycyclopropanecarboximidamide | Lacks methyl group | Limited biological activity |

| 2-methylcyclopropanecarboximidamide | Lacks hydroxy group | Less interaction with biomolecules |

| Cyclopropanecarboximidamide | Basic structure without functional groups | Minimal therapeutic potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.